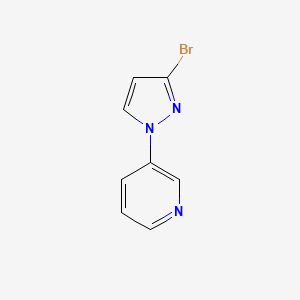

3-(3-bromo-1H-pyrazol-1-yl)pyridine

Description

Significance of Pyrazole (B372694) and Pyridine (B92270) Heterocycles in Chemical Research

Heterocyclic compounds are of immense importance in chemical and life sciences, with nitrogen-containing heterocycles constituting a significant portion of biologically active molecules and approved pharmaceuticals. mdpi.com Among these, pyrazole and pyridine rings are prominent structural motifs that have garnered substantial attention from researchers.

Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. nih.govnih.gov Its unique structure allows it to act as both a hydrogen bond donor and acceptor, contributing to its versatile binding capabilities with biological targets. nih.gov Consequently, pyrazole-containing compounds exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties. mdpi.comfrontiersin.org The metabolic stability of the pyrazole nucleus is another key factor contributing to its frequent incorporation into drug candidates. nih.gov

Pyridine, a six-membered aromatic heterocycle, is another privileged scaffold found in numerous bioactive natural products and synthetic drugs. nih.gov The pyridine ring is a common feature in molecules designed for various therapeutic areas. nih.gov Its ability to engage in various non-covalent interactions and its susceptibility to a wide range of chemical modifications make it a versatile building block in drug design and materials science. nih.gov The introduction of diverse functional groups onto the pyridine scaffold, although sometimes challenging, allows for the fine-tuning of a molecule's physicochemical and biological properties. nih.gov

Overview of Pyrazole-Pyridine Architectures in Contemporary Chemical Sciences

The strategic combination of pyrazole and pyridine rings into a single molecular framework gives rise to pyrazole-pyridine architectures, a class of compounds with significant potential in modern chemical sciences. These hybrid structures often exhibit enhanced biological activities and novel physicochemical properties compared to their individual heterocyclic components.

In drug discovery, pyrazole-pyridine derivatives have emerged as potent inhibitors of various enzymes and receptors. For instance, pyrazole-substituted pyridine derivatives have been developed as kinase inhibitors for the treatment of diseases like chronic myelogenous leukemia. nih.gov Fused systems, such as pyrazolo[1,5-a]pyridines, have been investigated as promising antitubercular agents, demonstrating excellent inhibitory activities against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. acs.org Similarly, 1H-pyrazolo[3,4-b]pyridines are being explored for a wide range of biomedical applications, including as antitumor and anti-inflammatory agents, and for targeting the central nervous system. nih.gov The synthesis of these bicyclic systems can be approached by either forming the pyridine ring onto a pre-existing pyrazole or vice versa, offering flexibility in accessing diverse substitution patterns. nih.gov

Structural Context of 3-(3-bromo-1H-pyrazol-1-yl)pyridine within Bromo-Substituted Azole-Pyridine Compounds

This compound belongs to the broader class of bromo-substituted azole-pyridine compounds. Its structure features a pyridine ring connected at the 3-position to the nitrogen atom (N1) of a 3-brominated pyrazole ring. The bromine atom on the pyrazole ring is a key feature, significantly influencing the compound's reactivity and potential for further chemical elaboration.

Halogenated heterocycles, including bromo-substituted ones, are crucial building blocks in organic synthesis. sigmaaldrich.com The bromine atom in compounds like this compound can serve as a versatile synthetic handle for introducing new functional groups through various cross-coupling reactions. This allows for the diversification of the core structure, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery and for the development of new materials. For example, bromo-substituted pyrazoles can undergo reactions to form carbon-carbon or carbon-heteroatom bonds, expanding their molecular complexity. rsc.org The synthesis of related bromo-substituted pyrazolopyridines has been reported, where the bromine atom is introduced to create intermediates for further functionalization, such as in the synthesis of compounds with potential antibacterial and antioxidant activities. growingscience.comresearchgate.net

Research Gaps and Future Perspectives for this compound Studies

While the broader classes of pyrazole-pyridine systems and bromo-substituted heterocycles are well-explored, dedicated research on this compound itself appears to be limited. A significant portion of the available literature focuses on its role as an intermediate or a building block in the synthesis of more complex molecules, such as pesticides. wipo.intchemicalbook.comnih.govgoogle.comgoogle.com

A major research gap is the comprehensive evaluation of the biological activity of this compound. Given the wide spectrum of biological activities associated with pyrazole and pyridine scaffolds, it is plausible that this compound may possess interesting pharmacological properties. mdpi.comfrontiersin.org Future studies could involve screening it against a variety of biological targets, including kinases, proteases, and receptors implicated in different diseases.

Furthermore, the potential of this compound in materials science remains largely unexplored. The presence of both pyrazole and pyridine rings, along with the reactive bromine atom, suggests that it could be a valuable precursor for the synthesis of novel ligands for metal complexes, organic light-emitting diodes (OLEDs), or other functional materials.

Future research should therefore focus on:

Systematic biological screening: Evaluating the cytotoxic, antimicrobial, and enzyme-inhibitory activities of this compound.

Derivative synthesis and SAR studies: Utilizing the bromine atom as a handle for synthetic diversification to explore how different substituents affect its biological and physical properties.

Applications in materials science: Investigating its use as a ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic, magnetic, or optical properties.

Development of optimized synthetic routes: While methods for its synthesis exist, further optimization for cost-effectiveness and efficiency on a larger scale could be beneficial. google.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

1374320-72-5 |

|---|---|

Molecular Formula |

C8H6BrN3 |

Molecular Weight |

224.06 g/mol |

IUPAC Name |

3-(3-bromopyrazol-1-yl)pyridine |

InChI |

InChI=1S/C8H6BrN3/c9-8-3-5-12(11-8)7-2-1-4-10-6-7/h1-6H |

InChI Key |

AHFSEQPINGKCIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)N2C=CC(=N2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 3 Bromo 1h Pyrazol 1 Yl Pyridine

Direct Coupling Strategies for the Synthesis of (3-bromo-1H-pyrazol-1-yl)pyridines

Direct coupling methods offer a more convergent approach to the target molecule by forming the bond between the pre-functionalized pyrazole (B372694) and pyridine (B92270) rings in a single step.

Approaches Involving 3-Bromopyridine (B30812) and 3-Bromo-1H-pyrazole Intermediates

The direct coupling of 3-bromopyridine with 3-bromo-1H-pyrazole represents a primary strategy for the formation of the desired pyridine-pyrazole linkage. This transformation is typically achieved through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can be employed to couple 3-bromo-1H-pyrazole with 3-aminopyridine, which can be derived from 3-bromopyridine. vulcanchem.com Alternatively, Ullmann-type couplings, which utilize copper catalysts, often in the presence of a ligand like 1,10-phenanthroline, provide another route to connect the two heterocyclic rings. vulcanchem.com

Another prominent method involves the Suzuki cross-coupling reaction. This palladium-catalyzed reaction couples a boronic acid derivative of one heterocycle with a halide of the other. For instance, the reaction of an appropriately substituted arylboronic acid with a bromo-substituted pyridine derivative can yield the desired coupled product in moderate to good yields. mdpi.com

Challenges in Yield Optimization and Purity of Direct Coupling Products

While direct coupling strategies are conceptually straightforward, they are not without their challenges. Optimizing reaction conditions to achieve high yields and purity can be complex. Factors such as the choice of catalyst, ligand, base, and solvent all play a crucial role and often require careful screening. For instance, in Suzuki couplings, the specific palladium catalyst and base can significantly impact the reaction's efficiency. mdpi.com

Furthermore, side reactions can lead to the formation of impurities that are difficult to separate from the desired product. In palladium-catalyzed couplings, homocoupling of the starting materials can be a competing reaction. Steric hindrance on either of the coupling partners can also negatively affect the reaction yield. acs.org The presence of multiple reactive sites on the heterocyclic rings can also lead to regioselectivity issues, where the coupling occurs at an unintended position.

Multi-Step Synthetic Pathways for the Pyrazole-Pyridine Frameworks

Multi-step syntheses provide an alternative and often more controlled approach to constructing the 3-(3-bromo-1H-pyrazol-1-yl)pyridine scaffold. These methods involve the sequential construction of the heterocyclic rings and the introduction of the bromo substituent at a specific stage.

Cyclization Reactions Utilizing Pyridine-Containing Precursors

One of the most common multi-step strategies involves the construction of the pyrazole ring onto a pre-existing pyridine-containing starting material. A typical approach is the [3+2] cyclization reaction between a pyridine-containing hydrazine (B178648) and a three-carbon synthon, such as a β-keto ester. vulcanchem.com This method allows for the regioselective formation of the pyrazole ring.

Domino reactions, where multiple bond-forming events occur in a single pot, have also been developed for the efficient synthesis of pyrazolopyridines. nih.gov These reactions often proceed with high atom economy and can generate complex molecular architectures from simple starting materials.

Halogenation Strategies for Introducing Bromine Substituents on Pyrazole Rings

The introduction of the bromine atom onto the pyrazole ring is a key step in many synthetic routes. This is often achieved through electrophilic bromination of a pre-formed pyrazolylpyridine. Reagents such as N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane (B109758) are commonly used for this purpose. vulcanchem.com The regioselectivity of the bromination is influenced by the electronic properties of the pyrazole ring and the reaction conditions.

| Reagent | Solvent | Temperature | Yield |

| NBS (1.2 eq) | DCM | 0°C → RT | 92% |

| Br₂ (1.1 eq) | Acetic Acid | 50°C | 85% |

| Table 1: Optimized Bromination Conditions. vulcanchem.com |

Derivatization from Related Pyrazolo[3,4-b]pyridine Scaffolds

The this compound framework can also be accessed through the chemical manipulation of related fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines. These fused systems can be synthesized through various methods, including the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or through multi-component reactions. mdpi.comrsc.orgresearchgate.net

Once the pyrazolo[3,4-b]pyridine core is established, subsequent reactions can be performed to introduce the desired substituents. For example, a bromo group can be introduced onto the pyrazole portion of the fused system using reagents like N-iodosuccinimide (NIS) followed by further transformations. rsc.orggrowingscience.com The fused ring can then potentially be cleaved or rearranged to yield the target this compound, although this is a less direct approach. The functionalization of these scaffolds through cross-coupling reactions like Suzuki, Heck, and Sonogashira has also been explored, demonstrating the versatility of this approach for creating diverse derivatives. nih.govresearchgate.net

Advanced Chemical Transformations and Functionalization Reactions

The presence of a bromine atom and two different nitrogen-containing aromatic rings provides multiple sites for advanced chemical transformations and functionalization. These reactions are crucial for diversifying the core structure of this compound to generate a wide array of derivatives with potentially enhanced properties.

Halogen-Directed Nucleophilic Substitution Reactions

The bromine atom on the pyrazole ring is a key functional handle for nucleophilic substitution reactions. While direct nucleophilic aromatic substitution (SNAr) on the electron-rich pyrazole ring is generally challenging, the bromine atom's presence can facilitate such reactions under specific conditions or through activation. More commonly, the bromine atom serves as a precursor for organometallic intermediates that then undergo substitution.

In related pyrazole systems, nucleophilic substitution reactions have been explored. For instance, studies on 2-bromomethyl-1,3-thiaselenole have shown that the presence of a halogenated side chain can lead to complex, multi-step nucleophilic substitution pathways involving intermediate cations. mdpi.com This highlights the potential for intricate reactivity in halogenated heterocyclic compounds.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The bromine atom at the C3-position of the pyrazole ring makes this compound an excellent substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to couple aryl or vinyl boronic acids with organic halides. For derivatives of this compound, Suzuki-Miyaura coupling enables the introduction of a wide range of aryl and heteroaryl substituents at the C3-position of the pyrazole ring. nih.govnih.gov The efficiency of these reactions often depends on the choice of catalyst, ligand, and base to prevent side reactions like debromination. nih.gov For example, using a XPhosPdG2/XPhos catalyst system has been shown to be effective in preventing the undesired removal of the bromine atom. nih.gov

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. This method allows for the introduction of alkyne functionalities onto the pyrazole ring, which can be further elaborated.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds. It can be employed to couple amines with the brominated pyrazole, leading to the synthesis of various N-substituted derivatives.

The table below summarizes representative conditions for Suzuki-Miyaura cross-coupling reactions involving brominated pyrazole derivatives.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | Moderate to Good | nih.gov |

| PdCl₂(PPh₃)₂ | - | Na₂CO₃ | Dioxane | 110 | Low (9%) | nih.gov |

| XPhosPdG2 | XPhos | - | - | - | Good to Excellent | nih.gov |

Electrophilic Aromatic Substitution on Pyrazole and Pyridine Moieties

Both the pyrazole and pyridine rings in this compound can potentially undergo electrophilic aromatic substitution (EAS), although their reactivity is influenced by the electronic properties of the system.

Pyridine Ring: The pyridine ring is generally electron-deficient due to the electronegative nitrogen atom, making it less reactive towards EAS than benzene. youtube.comimperial.ac.uk Substitution, when it occurs, is typically directed to the C3 and C5 positions (meta to the nitrogen), as this avoids the formation of an unstable intermediate with a positive charge on the nitrogen atom. youtube.com The presence of the pyrazolyl substituent at the C3-position will further influence the regioselectivity of any subsequent electrophilic attack.

Pyrazole Ring: Pyrazoles are generally more reactive towards electrophilic substitution than pyridine. The position of substitution on the pyrazole ring is influenced by the substituents already present. Common electrophilic substitution reactions for pyrazoles include nitration, halogenation, and Friedel-Crafts reactions. For instance, bromination of pyrazole itself typically occurs at the C4-position. chemicalbook.com

Late-Stage Functionalization Approaches (e.g., Difluoromethylation)

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry for modifying complex molecules at a late step in the synthesis to rapidly generate analogues with improved properties. nih.govresearchgate.networktribe.comrsc.org For this compound, LSF could be applied to either the pyridine or pyrazole ring.

Recent advances have enabled the direct C-H functionalization of pyridine rings. For example, methods for the meta- and para-difluoromethylation of pyridines have been developed, offering a way to introduce this important pharmacophore. researchgate.net These methods often involve radical processes or the use of specific intermediates to control regioselectivity. researchgate.net Such strategies could potentially be applied to this compound to introduce new functional groups and explore structure-activity relationships.

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can lead to various new derivatives.

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide using reagents like m-CPBA. imperial.ac.uk This transformation can alter the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic reactions. The pyrazole ring can also be subject to oxidation, although this can sometimes lead to ring opening or complex rearrangements depending on the oxidant and reaction conditions. researchgate.net For example, oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with hypochlorite (B82951) resulted in unexpected oxidative dimerization products rather than the anticipated pyrazole ring formation. acs.org In some cases, oxidation can be used to aromatize a dihydropyrazole ring to a pyrazole. researchgate.net

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under various catalytic hydrogenation conditions. This transformation drastically changes the geometry and electronic properties of that part of the molecule. The pyrazole ring is generally more resistant to reduction than the pyridine ring.

Advanced Spectroscopic and Structural Characterization of 3 3 Bromo 1h Pyrazol 1 Yl Pyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 3-(3-bromo-1H-pyrazol-1-yl)pyridine, ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques, provide a detailed picture of the atomic connectivity.

¹H and ¹³C NMR Spectral Analysis of Pyrazole (B372694) and Pyridine (B92270) Proton and Carbon Resonances

The ¹H NMR spectrum of this compound displays distinct signals for the protons on both the pyrazole and pyridine rings. The chemical shifts of these protons are influenced by their local electronic environment. Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Below is a table summarizing the experimental ¹H and ¹³C NMR chemical shifts for the core structure of pyridine, which is a key component of the title compound.

Table 1: ¹H and ¹³C NMR Data for Pyridine

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2/C6 | 8.61 | 149.9 |

| C3/C5 | 7.25 | 123.7 |

| C4 | 7.64 | 135.8 |

Data obtained in CDCl₃. Source: Experimental data.

The substitution of the pyridine and pyrazole rings in this compound will cause shifts in these values, which can be precisely determined through detailed spectral analysis.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

To definitively assign the proton and carbon signals and to establish the connectivity between the pyrazole and pyridine rings, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify which protons are adjacent to each other within the same ring system.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying longer-range couplings between protons and carbons (typically over 2-3 bonds). This experiment is instrumental in confirming the N-C bond that links the pyrazole and pyridine rings.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique commonly used for this purpose.

For this compound, the mass spectrum will show a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks (M and M+2) of almost equal intensity. docbrown.info This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule. miamioh.edu

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for related bromo- and N-heterocyclic compounds involve the loss of the bromine atom or cleavage of the bond between the two rings.

Table 2: Predicted m/z values for key ions of 3-bromo-5-(1H-pyrazol-1-yl)pyridine

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 223.98178 |

| [M+Na]⁺ | 245.96372 |

| [M-H]⁻ | 221.96722 |

| [M+K]⁺ | 261.93766 |

Source: PubChemLite uni.lu

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and the nature of the chemical bonds within a molecule.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Tautomerism Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic systems like this compound, these transitions are typically π-π* and n-π* transitions.

The position and intensity of the absorption bands in the UV-Vis spectrum are sensitive to the conjugation within the molecule and the presence of substituents. This technique can also be a valuable tool for studying tautomerism. nih.gov Pyrazoles can exist in different tautomeric forms, and the position of the substituents can influence which tautomer is more stable. nih.gov UV-Vis spectroscopy can be used to study the equilibrium between these tautomers under different conditions, such as in various solvents.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

A single-crystal X-ray diffraction study of this compound would reveal the planarity of the pyrazole and pyridine rings and the dihedral angle between them. Furthermore, it would provide detailed information about intermolecular interactions, such as hydrogen bonding, halogen bonding (involving the bromine atom), and π-π stacking interactions between the aromatic rings of adjacent molecules. These supramolecular interactions play a crucial role in determining the packing of the molecules in the crystal lattice.

Analysis of Intermolecular Contacts and Hydrogen Bonding Networks

A definitive analysis of the intermolecular contacts and hydrogen bonding network within the crystal structure of this compound cannot be provided without experimental crystallographic data. Such an analysis would typically involve the identification and geometric characterization of all significant non-covalent interactions, such as hydrogen bonds (e.g., C-H···N, C-H···Br), halogen bonds (e.g., N···Br, Br···Br), and π-interactions (e.g., π-π stacking between pyrazole and pyridine rings). Data tables detailing bond distances, angles, and symmetry operations for these interactions would be constructed based on the refined crystal structure.

Computational and Theoretical Investigations of 3 3 Bromo 1h Pyrazol 1 Yl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

In studies of similar heterocyclic systems, such as aminopyridine derivatives and pyrazole (B372694) derivatives, DFT calculations have been instrumental in understanding their structural parameters. rasayanjournal.co.innih.gov For instance, DFT has been used to compare the optimized molecular geometries with experimental data from X-ray crystallography, showing good agreement. nih.govnih.gov Such calculations for 3-(3-bromo-1H-pyrazol-1-yl)pyridine would serve as a foundational step for further computational analyses.

Table 1: Predicted Data from DFT Calculations for a Generic Pyridyl-Pyrazole System This table is illustrative and based on general knowledge of similar compounds, as specific data for this compound is not available.

| Parameter | Predicted Value |

|---|---|

| Total Energy | Value in Hartrees |

| Dipole Moment | Value in Debye |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

| HOMO-LUMO Gap | Value in eV |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, conjugative interactions, and intramolecular electron delocalization within a molecule. By analyzing the donor-acceptor interactions between filled and vacant orbitals, NBO can quantify the stability arising from these interactions.

For this compound, NBO analysis would be crucial in understanding the electronic communication between the electron-rich pyrazole ring and the electron-deficient pyridine (B92270) ring. It would also shed light on the influence of the bromine atom on the electronic properties of the pyrazole ring. In studies of other pyrazole and pyridine derivatives, NBO analysis has been used to elucidate hyperconjugative interactions and charge delocalization, which are key to understanding their reactivity and stability. niscpr.res.inniscair.res.in

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. The energy and distribution of these orbitals are indicative of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

An FMO analysis of this compound would map the spatial distribution of the HOMO and LUMO. It is anticipated that the HOMO would be localized more on the electron-rich pyrazole ring, while the LUMO would be predominantly on the electron-deficient pyridine ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. Studies on aminopyridine derivatives have shown that the HOMO-LUMO energy gap is a good indicator of molecular stability and reactivity. rasayanjournal.co.in

Photophysical Property Predictions and Excited-State Dynamics

Computational methods can also be employed to predict the photophysical properties of molecules, such as their absorption and emission spectra. Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands in a UV-Vis spectrum.

Energy Framework Analysis for Quantifying Intermolecular Interaction Energies in Crystal Structures

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. This analysis helps in understanding the packing of molecules in the solid state and the dominant forces that govern the crystal structure, such as electrostatic and dispersion forces.

Should a crystal structure of this compound be determined, energy framework analysis could be performed to calculate the interaction energies between neighboring molecules. This would reveal the topology and strength of intermolecular interactions, such as hydrogen bonds and π-π stacking. In studies of aminopyridine derivatives, energy framework analysis has shown that electrostatic interactions can be the dominant factor in their crystal packing. rasayanjournal.co.inresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry offers methods for the prediction of spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the chemical shifts that would be observed in an experimental NMR spectrum.

For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts would be valuable for confirming its structure and for the assignment of experimental spectra. While experimental NMR data for this specific compound is not widely published, data for related fragments like 3-bromopyridine (B30812) and 3-(1H-pyrazol-3-yl)pyridine can provide a basis for expected chemical shift ranges. chemicalbook.comchemicalbook.com Computational predictions can often achieve good agreement with experimental values, aiding in the structural elucidation of new compounds. nih.govnih.gov

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound Based on Related Structures This table is illustrative and based on qualitative analysis of similar compounds, as specific data for this compound is not available.

| Proton | Expected Chemical Shift Range (ppm) |

|---|---|

| Pyridine H2 | 8.5 - 9.0 |

| Pyridine H4 | 7.8 - 8.2 |

| Pyridine H5 | 7.3 - 7.6 |

| Pyridine H6 | 8.6 - 8.9 |

| Pyrazole H4 | 6.5 - 6.8 |

| Pyrazole H5 | 7.9 - 8.3 |

Prediction of Collision Cross Section Values

Collision Cross Section (CCS) is a measure of the size and shape of an ion in the gas phase and is an important parameter in ion mobility-mass spectrometry. Computational methods are increasingly being used to predict CCS values for small molecules, which can aid in their identification in complex mixtures.

For this compound, theoretical prediction of its CCS value would provide an additional physicochemical parameter that could be used for its characterization. Various machine learning and computational modeling approaches have been developed for CCS prediction and have been shown to be valuable for the identification of small molecules. nih.govnih.gov While no specific predicted CCS value for this compound is available, online tools can provide estimations based on its chemical structure. For the related compound 3-(4-bromo-1H-pyrazol-1-yl)pyridine, a predicted CCS value for the [M+H]⁺ adduct is 136.1 Ų. uni.lu

In-depth Analysis of this compound in Coordination Chemistry

A comprehensive review of the scientific literature reveals a significant gap in the specific research concerning the coordination chemistry of the compound this compound. Despite extensive searches of chemical databases and scholarly articles, detailed studies focusing on its metal complexes, coordination modes, and resulting electronic or magnetic properties are not presently available.

While the broader family of pyrazole-pyridine based ligands is a subject of considerable interest in coordination chemistry, research has predominantly centered on isomers and derivatives with different substitution patterns. For instance, extensive work has been published on ligands such as 2,6-bis(1H-pyrazol-1-yl)pyridine (bpp) and its derivatives, which have been shown to form a variety of transition metal complexes, some exhibiting interesting phenomena like spin-crossover (SCO). nih.govmdpi.commdpi.com These studies have provided valuable insights into how modifications of the ligand framework—such as the introduction of substituents on the pyridine or pyrazole rings—can tune the electronic and magnetic properties of the resulting metal complexes. nih.govmdpi.com

However, the specific substitution pattern of This compound , where the pyridine ring is substituted at the 3-position and the pyrazole ring is brominated at its 3-position, appears to be an under-investigated area. Consequently, there is no specific data available in the reviewed literature to populate the detailed sections and subsections requested, such as:

Coordination Chemistry and Ligand Design with 3 3 Bromo 1h Pyrazol 1 Yl Pyridine

Ligand Design Principles for Tunable Properties & 5.4.1. Spin-Crossover (SCO) Phenomena:The potential for this ligand to induce specific electronic or magnetic properties, including spin-crossover, has not been explored in the available scientific literature.

Single-Ion Magnet (SIM) and Single-Molecule Magnet (SMM) Behavior

A comprehensive review of scientific literature reveals no published studies on the single-ion magnet (SIM) or single-molecule magnet (SMM) behavior of coordination complexes involving the ligand 3-(3-bromo-1H-pyrazol-1-yl)pyridine. While the broader field of molecular magnetism extensively investigates pyrazole-containing ligands for their potential in creating novel SIMs and SMMs, research has not yet extended to this specific bromo-substituted pyridine-pyrazole derivative. The fundamental principles of designing SIMs and SMMs rely on generating significant magnetic anisotropy and a high-spin ground state, often achieved through the careful selection of metal ions (such as lanthanides or certain 3d transition metals) and the precise geometric and electronic environment provided by the coordinating ligands. However, there is currently no data available on the synthesis of metal complexes with this compound and the subsequent characterization of their magnetic properties to assess any potential for slow magnetic relaxation.

Applications in Metal-Mediated Catalysis and Stoichiometric Transformations

There is no available research in the scientific literature concerning the application of this compound or its metal complexes in the fields of metal-mediated catalysis or stoichiometric transformations. Protic pyrazole (B372694) complexes, in general, are recognized for their versatility in homogeneous catalysis, often owing to their proton-responsive nature which can play a role in catalytic cycles. The applications of pyrazole-containing ligands are diverse, including their use in cross-coupling reactions and other organic transformations. Nevertheless, studies specifically employing this compound as a ligand to facilitate or investigate such catalytic processes or stoichiometric reactions have not been reported. Consequently, there are no research findings, detailed mechanisms, or data tables on its performance in these applications.

Pre Clinical Biological Research and Mechanistic Investigations of 3 3 Bromo 1h Pyrazol 1 Yl Pyridine Derivatives

In Vitro Studies on Cell-Based Models

In vitro studies using cell-based models are fundamental to the initial assessment of the biological effects of new chemical entities. For derivatives of 3-(3-bromo-1H-pyrazol-1-yl)pyridine, these assays have been crucial in identifying their potential as anticancer, anti-inflammatory, and antimicrobial agents.

The evaluation of a compound's effect on cell growth and viability is a primary step in drug discovery, particularly for oncology. Assays such as those utilizing tetrazolium salts (MTT, MTS, WST-1) or BrdU incorporation are standard methods to quantify these effects. sigmaaldrich.comnih.govpromega.com These assays measure metabolic activity or DNA synthesis, which are indicative of the number of viable, proliferating cells. sigmaaldrich.compromega.com

Research into pyrazolo[3,4-b]pyridine derivatives, a class of compounds structurally related to this compound, has demonstrated significant anti-proliferative effects. For instance, a derivative identified as compound 10g was shown to potently suppress the proliferation of specific cancer cell lines. It was particularly effective against ALK-L1196M-Ba/F3 and H2228 cells, which harbor the EML4-ALK fusion protein. nih.gov This suppression of proliferation is linked to the induction of apoptosis and the blockade of the ALK signaling pathway. nih.gov

Interactive Table: Anti-proliferative Activity of Pyrazolo[3,4-b]pyridine Derivative 10g

Many therapeutic effects of drugs are achieved through the inhibition of specific enzymes. Derivatives of pyrazolopyridine have been extensively studied as kinase inhibitors, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

One study focused on developing 1H-pyrazolo[3,4-b]pyridine derivatives to overcome resistance to existing cancer therapies. A lead compound, 10g , demonstrated exceptional enzymatic activity, inhibiting the anaplastic lymphoma kinase (ALK) L1196M mutant with a half-maximal inhibitory concentration (IC₅₀) of less than 0.5 nM. nih.gov This compound was also a highly potent inhibitor of ROS1 kinase and showed excellent selectivity over the c-Met kinase. nih.gov

In a separate investigation, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as novel and potent inhibitors of TANK-binding kinase 1 (TBK1), a key enzyme in innate immunity signaling. nih.gov The standout compound, 15y , exhibited a remarkable IC₅₀ value of 0.2 nM for TBK1 and displayed good selectivity, with almost no inhibitory effect on related kinases IKKα and IKKβ at a concentration of 10 µM. nih.gov

Furthermore, pyrazoline derivatives have been evaluated for their anti-inflammatory potential by targeting inducible nitric oxide synthase (iNOS). nih.gov

Interactive Table: Kinase Inhibition by Pyrazolopyridine Derivatives

The rise of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Pyrazole (B372694) derivatives have shown promise in this area. Studies have demonstrated that compounds incorporating the pyrazole scaffold exhibit activity against a range of pathogenic microbes. nih.gov

For example, a series of 1,3-diaryl pyrazole derivatives showed potent inhibition against several Gram-positive bacterial strains, including multidrug-resistant clinical isolates, and Gram-negative strains, with minimum inhibitory concentration (MIC) values ranging from 1-64 µg/mL. nih.gov Compounds 6g , 6l , and 7l were particularly effective against Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans, with MIC values of 1 or 2 µg/mL. nih.gov

Another study on 1H-pyrazolo[3,4-b]pyridine derivatives reported elevated activity against anaerobic bacteria. nih.gov Similarly, novel pyrazolyl 1,3,4-thiadiazine derivatives were synthesized and showed considerable antimicrobial activity. nih.gov One hydrazone derivative, 21a , displayed high antibacterial and antifungal activities, with MIC values lower than the standard drugs chloramphenicol (B1208) and clotrimazole. nih.gov Additionally, a series of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were synthesized and evaluated, with some compounds showing notable fungicidal activity against Rhizotonia cerealis. researchgate.net

Interactive Table: Antimicrobial Activity of Pyrazole Derivatives

In Vivo Pre-clinical Investigations (Non-Human Models)

Following promising in vitro results, the evaluation of compounds in living organisms is a critical next step to understand their systemic effects, efficacy, and pharmacokinetics in a more complex biological environment. wjpsonline.com

The anti-inflammatory properties of pyrazole derivatives have been confirmed in various non-human preclinical models. wjpsonline.com A common method is the carrageenan-induced paw edema model in rats, which assesses acute inflammation. nih.govrjpbr.com

In one study, a pyrazoline derivative, compound 1c , was shown to effectively suppress the progression of carrageenan-induced hind paw edema. nih.gov This compound also demonstrated the ability to dose-dependently improve the development of adjuvant-induced arthritis (AIA), a more chronic model of inflammation. nih.gov Another pyrazole derivative, 7l , exhibited potent anti-inflammatory activity, showing greater inhibition than the standard drugs ibuprofen (B1674241) and indomethacin (B1671933) in a similar model. nih.gov The anti-inflammatory potential of various pyrazole derivatives has been consistently reported across multiple studies using models like carrageenan-induced paw edema and cotton pellet-induced granuloma. nih.govbohrium.com

Interactive Table: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives

Mechanistic Elucidation of Biological Activities

Understanding the mechanism of action at a molecular level is essential for rational drug design and development. For this compound derivatives, mechanistic studies have largely focused on their interactions with enzyme targets and their impact on cellular pathways.

Molecular docking studies have provided significant insights into how these compounds exert their effects. For the potent ALK inhibitor 10g , molecular modeling revealed a favorable interaction with the M1196 residue in the kinase domain of the ALK-L1196M mutant. nih.gov It also forms crucial hydrogen bonds with residues K1150 and E1210, explaining its high potency. nih.gov The anti-proliferative effect of this compound is attributed to its ability to block the ALK signaling cascade and trigger apoptosis. nih.gov

Similarly, the anti-inflammatory activity of pyrazoline derivative 1c was mechanistically linked to its function as an iNOS inhibitor. Docking studies confirmed that it binds effectively within the active site of murine iNOS. nih.gov

In the context of antimicrobial activity, the mechanism is thought to be related to the structure of the pyrazole derivative itself and its interaction with the bacterial cell wall. It is hypothesized that these compounds may interfere with the synthesis of peptidoglycan, a component essential for bacterial survival. nih.gov

Molecular Target Identification and Validation

Research into derivatives of the this compound scaffold has led to the identification of several key molecular targets implicated in diseases ranging from cancer to neuroinflammatory disorders.

One of the primary targets identified is TANK-binding kinase 1 (TBK1) , a noncanonical member of the inhibitor-kappaB kinases (IKKs) family. nih.govtandfonline.comnih.gov TBK1 is a vital kinase that coordinates signaling pathways in innate immunity, neuroinflammation, and oncogenesis. nih.govresearchgate.net A series of 1H-pyrazolo[3,4-b]pyridine derivatives were designed and synthesized as potent TBK1 inhibitors. nih.govtandfonline.com Through rational drug design and subsequent optimization, a lead compound, 15y , emerged as a highly potent inhibitor of TBK1 with an IC50 value of 0.2 nM. nih.govtandfonline.comnih.gov This compound was shown to effectively block the TBK1 downstream interferon signaling pathway in cellular models and exhibited antiproliferative effects on various cancer cell lines. nih.govnih.gov

Another significant molecular target is Anaplastic Lymphoma Kinase (ALK) , a receptor tyrosine kinase whose aberrant forms are drivers in several cancers, including non-small cell lung cancer (NSCLC). nih.gov Derivatives of 1H-pyrazolo[3,4-b]pyridine have been investigated to overcome resistance to existing ALK inhibitors like crizotinib (B193316), particularly the resistance caused by the L1196M "gatekeeper" mutation. nih.gov One such derivative, compound 10g , demonstrated exceptional enzymatic activity against both wild-type ALK and the L1196M mutant, with an IC50 of less than 0.5 nM. nih.gov This compound also potently inhibited ROS1, another relevant kinase in cancer. nih.gov

Furthermore, the pyrazole scaffold is a known pharmacologically important structure. nih.govresearchgate.net Related pyrazole derivatives have been investigated as potential inhibitors for other protein kinases crucial in hyper-proliferative disorders, such as VEGFR-2, Aurora A, and CDK2 . nih.gov Additionally, a pyrazolo[4,3-b]pyridine derivative, VU0418506 , was identified as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4) , a target for Parkinson's disease. nih.gov

The following table summarizes the key molecular targets identified for derivatives based on the pyrazolopyridine scaffold.

| Derivative Scaffold | Molecular Target | Therapeutic Area | Key Findings |

| 1H-pyrazolo[3,4-b]pyridine | TANK-binding kinase 1 (TBK1) | Cancer, Inflammation | Compound 15y showed potent inhibition (IC50 = 0.2 nM) and selectivity. nih.govtandfonline.com |

| 1H-pyrazolo[3,4-b]pyridine | Anaplastic Lymphoma Kinase (ALK) | Cancer (NSCLC) | Compound 10g overcame crizotinib resistance (IC50 < 0.5 nM for ALK-L1196M). nih.gov |

| Pyrazolo[4,3-b]pyridine | Metabotropic Glutamate Receptor 4 (mGlu4) | Parkinson's Disease | VU0418506 identified as a potent and selective positive allosteric modulator. nih.gov |

| Pyrazole Derivatives | VEGFR-2, Aurora A, CDK2 | Cancer | Showed potential as inhibitors in docking studies. nih.gov |

Halogen Bonding Interactions in Biological Systems

The bromine atom in the 3-position of the pyrazole ring is a key structural feature that can participate in halogen bonding (XB). A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the XB donor) interacts with a nucleophilic site, such as the lone pair of a nitrogen or oxygen atom. nih.gov This interaction is directional and has gained significant attention in drug design and crystal engineering. nih.govresearchgate.net

In the context of this compound derivatives, the C-Br bond on the pyrazole ring can act as a halogen bond donor. The electrophilic region, often called a σ-hole, on the bromine atom can form favorable interactions with halogen bond acceptors within a biological target's binding site, such as the backbone carbonyls of amino acid residues. nih.gov

Computational studies on related halogenated heteroaromatics have confirmed the importance of halogen bonding in molecular recognition. researchgate.net For instance, studies on halogenated 1H-pyrrolo[3,2-b]pyridines, a similar fused-ring system, have explored the effect of substituents on halogen bonding strength. researchgate.net The nitrogen atom of the pyridine (B92270) ring in the parent compound can also act as a halogen bond acceptor. nih.gov This dual capacity for interaction enhances the potential for specific and strong ligand-target binding. The presence of the bromine atom is therefore not merely a steric or electronic modification but a functional group capable of forming specific, stabilizing interactions that can enhance binding affinity and selectivity for a given protein target.

Molecular Docking and Ligand-Target Binding Affinity Studies

Molecular docking simulations have been instrumental in elucidating the binding modes of this compound derivatives with their respective biological targets, providing a rationale for their observed activity.

In the study of 1H-pyrazolo[3,4-b]pyridine derivatives as ALK inhibitors, molecular docking revealed how a potent inhibitor, 10g , binds to the kinase domain of the resistant ALK-L1196M mutant. nih.gov Unlike crizotinib, 10g was shown to form a favorable interaction with the mutated methionine residue (M1196) and established crucial hydrogen bonds with residues K1150 and E1210 in the kinase domain. nih.gov This alternative binding mode explains its ability to inhibit the resistant form of the enzyme.

Similarly, extensive docking studies were performed for 1H-pyrazolo[3,4-b]pyridine derivatives targeting TBK1. nih.govtandfonline.com The initial hit compound was designed based on the binding mode of a known inhibitor, URMC-099. tandfonline.com The docking of the highly potent derivative 15y into the TBK1 active site showed that it formed hydrogen bonds with key residues in the hinge region. tandfonline.com Further analysis revealed that modifications guided by docking, which led to the discovery of 15y , enabled the ligand to form additional hydrogen bonds in the solvent-exposed region with residues Thr96 and Leu15, accounting for its picomolar activity. tandfonline.com

The table below presents findings from molecular docking studies on related pyrazole derivatives against various protein kinases. nih.gov

| Compound | Target Protein (PDB ID) | Binding Energy (kJ/mol) | Key Interactions |

| 1b | VEGFR-2 (2QU5) | -10.09 | Potential inhibitor with strong binding affinity. nih.gov |

| 1d | Aurora A (2W1G) | -8.57 | Good inhibition constant and favorable energy. nih.gov |

| 2b | CDK2 (2VTO) | -10.35 | Docked deeply within the binding pocket with hydrogen bonds. nih.gov |

These studies collectively demonstrate that the pyrazolopyridine core serves as an effective scaffold, with the specific substitutions, including the bromo group, playing a critical role in orienting the molecule within the binding pocket to maximize favorable interactions and achieve high affinity. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Systematic structure-activity relationship (SAR) studies have been conducted on derivatives of this compound to optimize their biological activity and selectivity. These studies involve synthetically modifying different positions on the pyrazolopyridine scaffold and assessing the impact on inhibitory potency.

For the 1H-pyrazolo[3,4-b]pyridine series of TBK1 inhibitors, several rounds of optimization were performed. nih.govtandfonline.com The SAR analysis revealed several key insights:

Core Scaffold: The 1H-pyrazolo[3,4-b]pyridine nucleus was confirmed to be a suitable anchor, with the pyridine nitrogen and pyrazole NH group playing a key role in binding to the kinase hinge region. tandfonline.com

Substitution at R²: Modifications at this position were explored to enhance potency.

Substitution at R³ and R⁴: It was found that when R³ was an isopropyl group and R⁴ was a methyl group, TBK1 inhibition was strong. tandfonline.com

Substitution at R⁵: The introduction of a fluorine atom at this position significantly enhanced the inhibitory activity against TBK1. tandfonline.com

This systematic approach led to the development of compound 15y , which incorporated the optimal substitutions at each position to achieve an IC50 of 0.2 nM. tandfonline.comnih.gov

A summary of the SAR findings for TBK1 inhibitors is presented in the table below.

| Modification Site | Structural Change | Impact on TBK1 Activity |

| Core | 1H-pyrazolo[3,4-b]pyridine vs. 1H-pyrrolo[2,3-b]pyridine | Equivalent activity, confirming the importance of pyridine N and pyrazole NH for anchoring. tandfonline.com |

| R³ | Isopropyl group | Strong inhibition observed. tandfonline.com |

| R⁴ | Methyl group | Contributed to potent inhibition. tandfonline.com |

| R⁵ | Fluorine atom | Significantly enhanced inhibitory activity. tandfonline.com |

| R² | Optimization guided by docking | Transferring a sulphonamide from para- to meta-position increased activity four-fold in compound 15y . tandfonline.com |

In the development of pyrazole-based inhibitors for meprin α and β, SAR exploration showed that variations of aryl moieties at the 3 and 5 positions of the pyrazole ring could modulate inhibitory activity and selectivity between the two enzyme isoforms. nih.gov For example, a 3,5-diphenylpyrazole (B73989) showed high potency against meprin α, while introducing other substituents like methyl or benzyl (B1604629) groups altered this activity. nih.gov These studies highlight the chemical tractability of the pyrazole scaffold and its utility in fine-tuning pharmacological properties. nih.gov

Pre-clinical Development as Intermediates in Pharmaceutical Synthesis

Beyond its use in bioactive lead compounds, the this compound framework and its close analogs are valuable intermediates in the synthesis of more complex pharmaceutical agents. google.comchemscene.com The synthesis of these heterocyclic systems is well-established, often involving the construction of a pyridine ring onto a pre-existing pyrazole or vice versa. mdpi.comnih.gov

A key example is the use of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate , a direct derivative of the title compound. google.com This molecule serves as a crucial intermediate in the industrial production of complex agrochemical and potentially pharmaceutical compounds, including 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide. google.com A patented process describes the efficient synthesis of this intermediate via the oxidation of its dihydro-pyrazole precursor, achieving yields of around 88%. google.com

The versatility of the bromo-pyrazole structure makes it a valuable building block. The bromine atom can be readily transformed into other functional groups through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore chemical space and optimize drug-like properties. mdpi.com The pre-clinical characterization of VU0418506, an mGlu4 modulator with a pyrazolo[4,3-b]pyridine core, underscores the successful progression of compounds from this class, which rely on such intermediates for their synthesis. nih.gov The availability of these intermediates through scalable synthetic routes is essential for advancing drug candidates through pre-clinical and clinical development. google.com

Advanced Materials and Catalytic Applications of 3 3 Bromo 1h Pyrazol 1 Yl Pyridine and Its Metal Complexes

Utilization in Redox Flow Batteries and Electrochemical Energy Storage

The development of efficient and stable redox-active materials is critical for next-generation electrochemical energy storage systems, such as redox flow batteries (RFBs). Metal complexes with redox-active ligands, which can undergo reversible electron transfer processes, are of particular interest. Pyrazolyl-pyridine ligands, due to their robust coordination chemistry and tunable electronic properties, offer a promising platform for designing such complexes.

Although direct studies on 3-(3-bromo-1H-pyrazol-1-yl)pyridine in RFBs are not yet widespread, the principles derived from similar coordination compounds are highly relevant. For instance, cobalt complexes featuring the related 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligand have been shown to exhibit redox-triggered spin crossover events. This phenomenon can stabilize different oxidation states of the metal center, which is crucial for achieving high reversibility and stable cycling in a battery. The pyrazole (B372694) and pyridine (B92270) nitrogen atoms effectively stabilize the metal ion, facilitating smooth electron transfer, a key requirement for any RFB electrolyte. The presence of the bromo substituent on the pyrazole ring in this compound is expected to modulate the redox potential of its metal complexes, offering a pathway to fine-tune the battery's output voltage.

Development of Photonic Devices and Luminescent Materials

Metal complexes of pyrazolyl-pyridine derivatives have demonstrated significant potential as phosphorescent emitters in organic light-emitting diodes (OLEDs). The strong ligand field provided by the N,N' coordination environment, coupled with the heavy-atom effect of metals like iridium(III) and copper(I), promotes efficient intersystem crossing and leads to bright, long-lived emission.

Research on analogous iridium(III) complexes provides a strong basis for the potential of this compound in photonics. For example, iridium(III) complexes using various (1H-pyrazol-5-yl)pyridine derivatives as ancillary ligands have been synthesized and shown to be highly efficient green emitters. rsc.org These complexes exhibit high phosphorescence quantum yields, often exceeding 75%, and have been incorporated into OLEDs that display excellent performance metrics, including high current efficiency and maximum external quantum efficiency. rsc.org The specific substituent on the pyrazole ring plays a crucial role in tuning the emission wavelength and quantum efficiency. rsc.org Similarly, copper(I) complexes with 3-(2-pyridyl)-5-phenyl-pyrazole and various phosphine co-ligands are bright yellow-green emitters in the solid state, with quantum yields reaching as high as 78%. nih.gov This performance is attributed to the rigid structure enforced by the ligands, which minimizes non-radiative decay pathways. nih.gov

The data below, from studies on analogous iridium(III) complexes, illustrates the typical performance achieved in OLEDs using pyrazolyl-pyridine type ligands.

| Complex | Ancillary Ligand | Peak Emission (nm) | Phosphorescence Quantum Yield (Φ_P) | Max. Current Efficiency (cd A⁻¹) | Max. External Quantum Efficiency (%) |

|---|---|---|---|---|---|

| Ir-me | 2-(3-methyl-1H-pyrazol-5-yl)pyridine | 499 | 0.76 | 92.0 | 28.90 |

| Ir-cf3 | 2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine | 494 | 0.82 | 85.4 | 27.56 |

| Ir-py | 2,2'-(1H-pyrazole-3,5-diyl)dipyridine | 498 | 0.80 | 81.6 | 26.54 |

| Ir-ph | 2-(3-phenyl-1H-pyrazol-5-yl)pyridine | 498 | 0.78 | 78.9 | 25.33 |

Data sourced from studies on analogous iridium(III) complexes with (1H-pyrazol-5-yl)pyridine derivatives. rsc.org

Based on these findings, it is anticipated that iridium(III) or copper(I) complexes of this compound could also serve as highly effective phosphorescent dopants for OLEDs, with the bromo-substituent offering a tool for further tuning their photophysical properties.

Applications in Sensing and Chelation Technologies

The ability of pyrazolyl-pyridine scaffolds to act as effective chelating agents for metal ions also makes them excellent candidates for the development of chemical sensors. The binding of a target metal ion to the ligand can induce a measurable change in a physical property, most commonly a colorimetric or fluorescent response.

Fluorescent chemosensors based on pyrazole derivatives have been designed for the selective detection of various metal ions, including Al³⁺ and Zn²⁺. nih.govresearchgate.netmdpi.com The sensing mechanism often relies on chelation-enhanced fluorescence (CHEF). In its unbound state, the ligand may have a low fluorescence quantum yield due to quenching processes like photoinduced electron transfer (PET). Upon coordination to a metal ion, the ligand's conformation becomes more rigid, and the PET process is inhibited, leading to a significant "turn-on" of fluorescence. For instance, a pyrazoline derivative containing a pyridine moiety showed a notable enhancement in fluorescence intensity specifically upon the addition of Zn²⁺ ions, allowing for its selective detection. researchgate.net The simplicity of synthesis and the strong N-donor atoms make pyrazolyl-pyridine systems ideal for creating selective and sensitive metal detection platforms. nih.gov

Role in Separation Science (e.g., Actinide/Lanthanide Separation)

The separation of minor actinides (Am, Cm) from lanthanides is a crucial and challenging step in the partitioning and transmutation strategy for managing used nuclear fuel. The chemical similarity between trivalent actinides and lanthanides necessitates the design of highly selective extracting agents. Soft N-donor ligands have emerged as a promising class of molecules for this purpose, as they can exploit the subtle differences in the covalency of the metal-ligand bonds between actinides and lanthanides.

Ligands incorporating both pyrazole and pyridine rings have shown exceptional performance in this area. The compound 2,6-bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine (C5-BPP), a pincer-type ligand, has been demonstrated to be a highly efficient and selective extracting agent. researchgate.net In solvent extraction experiments, C5-BPP was capable of extracting Am(III) from nitric acid solutions with a separation factor over Eu(III) of approximately 100. researchgate.net Another related ligand, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2′-bipyridine, also showed selectivity for Am(III) over Eu(III). manchester.ac.uk The high stability of the actinide complexes with these pyrazolyl-pyridine ligands is a key factor in their extraction efficiency. researchgate.net Given that this compound shares the core pyrazolyl-pyridine N-donor framework, it is a strong candidate for use in advanced actinide/lanthanide separation processes.

| Ligand | Metal Ions | Separation Factor (SFAm/Eu) | Conditions |

|---|---|---|---|

| 2,6-bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine (C5-BPP) | Am(III)/Eu(III) | ~100 | Extraction from 1 mol/L HNO₃ |

| 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2′-bipyridine (dmpbipy) | Am(III)/Eu(III) | ~8 | Extraction from 2-bromohexanoic acid/kerosene at pH > 2.4 |

Data from studies on analogous pyrazolyl-pyridine ligands for actinide/lanthanide separation. researchgate.netmanchester.ac.uk

Heterogeneous and Homogeneous Catalysis beyond Synthesis

The application of this compound extends into the realm of catalysis, where its metal complexes can serve as active centers for a variety of chemical transformations.

In the field of polymer chemistry, late transition metal complexes have gained prominence as single-site catalysts for olefin polymerization. Iron and cobalt complexes supported by bis(pyrazolyl)pyridine ligands are active catalysts for the polymerization of ethylene when activated by methylaluminoxane (MAO). researchgate.net These catalytic systems produce highly linear polyethylene with narrow molecular weight distributions, characteristic of single-site catalysts. researchgate.net

The substituents on the pyrazole rings have a significant impact on catalytic activity. Studies have shown that complexes with smaller substituents on the pyrazole ring exhibit higher activity, suggesting that the steric environment around the metal center is a key parameter. researchgate.net This tunability indicates that complexes of this compound could be effective polymerization catalysts, with the bromo-group influencing both the steric and electronic properties of the active site.

| Catalyst Precursor | Co-catalyst | Polymer Molecular Weight (Mw, g/mol) | Molecular Weight Distribution (Mw/Mn) |

|---|---|---|---|

| [Fe(Py(Pz)₂)Cl₂] | MAO | (0.7–1.4) × 10⁶ | 2.1–2.8 |

| [Co(Py(Pz)₂)Cl₂] | MAO | ~600 - 1000 | Narrow |

Representative data for ethylene polymerization using analogous bis(pyrazolyl)pyridine metal complexes. researchgate.net

The ability of pyrazolyl-pyridine ligands to stabilize multiple metal oxidation states and participate in electron transfer makes their complexes suitable for redox catalysis. This includes important energy-related reactions such as water oxidation and the dehydrogenation of chemical hydrogen carriers.

For example, copper(I) complexes with bis(pyrazol-1-ylmethyl)pyridine ligands have been investigated as catalysts for both chemical and electrochemical water oxidation. rsc.org These complexes demonstrate catalytic activity, with their efficiency being influenced by the electronic properties of substituents on the pyrazole rings. rsc.org Furthermore, ruthenium(II) complexes bearing pyrazolyl-pyridine ligands have been shown to be active catalysts for the dehydrogenation of formic acid. mdpi.comrsc.org This reaction is a key step in the development of hydrogen storage technologies. The mechanism often involves metal-ligand cooperativity, where the protic nature of a pyrazole NH group can facilitate proton transfer steps. mdpi.comnih.gov The redox non-innocence of some pincer-type bis(pyrazolyl)pyridine ligands has also been noted, where the ligand itself can actively participate in the redox chemistry of the catalytic cycle. nih.gov These examples underscore the potential of metal complexes of this compound to act as robust and tunable redox catalysts.

Q & A

Q. What role does the bromine substituent play in facilitating further synthetic modifications?

- Methodological Answer : Bromine’s electronegativity directs electrophilic substitution (e.g., nitration at the 4-position of pyridine) and enables transition metal-catalyzed couplings. Its leaving-group ability is critical in SNAr reactions, as demonstrated in the synthesis of 3-chloro-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-amine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.